molecular formula C16H15ClN2O3 B4607628 N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide

N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide

Cat. No.: B4607628
M. Wt: 318.75 g/mol
InChI Key: JIXWISOFUQLOLW-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide is a synthetic organic compound with the molecular formula C15H14ClNO3 It is characterized by the presence of an acetylamino group, a methoxy group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide typically involves the following steps:

    Acetylation: The starting material, 3-amino-4-methoxyacetophenone, undergoes acetylation to form 3-(acetylamino)-4-methoxyacetophenone.

    Chlorination: The acetylated product is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring.

    Amidation: The chlorinated intermediate is reacted with 2-aminobenzamide under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-(acetylamino)-4-hydroxyphenyl-2-chlorobenzamide.

    Reduction: Formation of N-[3-(amino)-4-methoxyphenyl]-2-chlorobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The acetylamino and methoxy groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The chlorobenzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-chlorobenzamide
  • N-(3-acetylamino-4-methoxyphenyl)benzamide
  • N-(3-amino-4-methoxyphenyl)-2-chlorobenzamide

Uniqueness

N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide is unique due to the presence of both acetylamino and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(20)18-14-9-11(7-8-15(14)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXWISOFUQLOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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